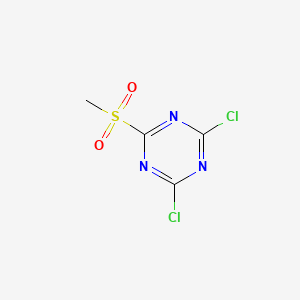
2-(2-Iodo-5-methoxyphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Iodo-5-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8INO It is a derivative of acetonitrile, where the phenyl ring is substituted with iodine and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-5-methoxyphenyl)acetonitrile typically involves the reaction of 2-(2-methoxyphenyl)acetonitrile with an iodine source. One common method includes the use of sodium hydride (NaH) as a base and 1-iodo-2-methylpropane as the iodine source. The reaction is carried out in anhydrous dimethylformamide (DMF) at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Iodo-5-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-(2-Iodo-5-methoxyphenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It can be used in the preparation of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Iodo-5-methoxyphenyl)acetonitrile depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its mechanism would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug being developed.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenylacetonitrile: Similar structure but lacks the iodine substitution.
2-Iodo-5-methoxybenzyl alcohol: Similar structure but with a hydroxyl group instead of the nitrile group.
Propiedades
Fórmula molecular |
C9H8INO |
|---|---|
Peso molecular |
273.07 g/mol |
Nombre IUPAC |
2-(2-iodo-5-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H8INO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3 |
Clave InChI |
LXTDGWWTIZFATD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)I)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)









